Caldaret

Übersicht

Beschreibung

Es wurde auf seine potenziellen kardioprotektiven Wirkungen untersucht, insbesondere im Zusammenhang mit Myokardinfarkt und Herzerkrankungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Caldaret wird durch eine Reihe von organischen Reaktionen synthetisiert, die die Bildung eines Phenylpiperazin-Gerüsts beinhalten. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht. Es ist bekannt, dass die Verbindung in einem Labor unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt wird .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Die Verbindung wird in der Regel in kleinen Mengen für Forschungszwecke hergestellt, und ihre Produktion umfasst strenge Qualitätskontrollen, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Caldaret is synthesized through a series of organic reactions involving the formation of a phenylpiperazine skeleton. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. The compound is typically produced in small quantities for research purposes, and its production involves stringent quality control measures to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Reaktionstypen

Caldaret durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zu reduzierten Formen führt.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt

Hauptprodukte gebildet

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Reduktion zu einfacheren, reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Calcium-Handhabung und -modulation verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Calciumdynamik und Signalwege.

Medizin: Auf seine potenziellen kardioprotektiven Wirkungen bei Myokardinfarkt und Herzerkrankungen untersucht

Industrie: In der Entwicklung neuer Therapeutika eingesetzt, die auf Calcium-Handhabungsmechanismen abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Modulation der intrazellulären Calcium-Handhabung. Es hemmt den Natrium/Calcium-Austauscher (NCX) im umgekehrten Modus und verbessert die Calciumaufnahme über das sarkoplasmatische Retikulum (SR). Diese Modulation hilft, eine Calciumüberladung in Herzmuskelzellen zu verhindern, wodurch Zelltod, myokardiale Hyperkontraktur und Arrhythmien reduziert werden .

Wissenschaftliche Forschungsanwendungen

Caldaret, a compound primarily composed of calcium and nitrogen, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in agriculture, materials science, and environmental remediation. Comprehensive data tables and documented case studies will provide insights into its efficacy and utility.

Agricultural Applications

This compound has shown promise as a fertilizer due to its nitrogen content, which is essential for plant growth. Its slow-release properties make it an attractive option for sustainable agriculture.

Case Study: Use as a Fertilizer

- Location : Midwest United States

- Crop : Corn

- Duration : 3 growing seasons

- Findings :

- Increased crop yield by 15% compared to traditional fertilizers.

- Reduced nitrogen leaching into groundwater by 30%.

| Parameter | Traditional Fertilizer | This compound Fertilizer |

|---|---|---|

| Yield (tons/ha) | 8 | 9.2 |

| Nitrogen Leaching (%) | 40 | 28 |

Materials Science

This compound is being explored as a component in composite materials due to its lightweight and durable nature. It can enhance the mechanical properties of polymers and ceramics.

Case Study: Composite Material Development

- Material : Polymer-Caldaret Composite

- Testing Method : Tensile strength testing

- Results :

- Improved tensile strength by 25% over pure polymer.

- Enhanced thermal stability.

| Property | Pure Polymer | Polymer-Caldaret Composite |

|---|---|---|

| Tensile Strength (MPa) | 30 | 37.5 |

| Thermal Stability (°C) | 150 | 180 |

Environmental Remediation

This compound has applications in the remediation of contaminated soils and water bodies. Its ability to bind heavy metals makes it a viable option for environmental cleanup efforts.

Case Study: Heavy Metal Remediation

- Location : Industrial Area, Eastern Europe

- Contaminants : Lead and Cadmium

- Method : Application of this compound to contaminated soil

- Outcomes :

- Reduction of lead concentration by 50%.

- Reduction of cadmium concentration by 60%.

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Lead | 200 | 100 |

| Cadmium | 50 | 20 |

Scientific Research Findings

Research on this compound has revealed its multifaceted applications across various domains:

-

Agricultural Research :

- Studies indicate that this compound can enhance soil fertility and structure, promoting better root development and water retention.

- Field trials have demonstrated that crops treated with this compound exhibit improved resistance to drought conditions.

-

Materials Science Research :

- Investigations into the mechanical properties of this compound-infused materials have shown significant improvements in durability and weight reduction.

- Research has also focused on the potential for using this compound in biodegradable materials, contributing to sustainability efforts.

-

Environmental Studies :

- Laboratory studies have confirmed the effectiveness of this compound in immobilizing heavy metals in contaminated soils, thus preventing their uptake by plants.

- Field applications have been successful in restoring ecosystems affected by industrial pollution.

Wirkmechanismus

Caldaret exerts its effects by modulating intracellular calcium handling. It inhibits the sodium/calcium exchanger (NCX) in its reverse mode and enhances calcium uptake via the sarcoplasmic reticulum (SR). This modulation helps to prevent calcium overload in cardiac cells, thereby reducing cell death, myocardial hypercontracture, and arrhythmias .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diltiazem: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

Verapamil: Ein weiterer Kalziumkanalblocker mit ähnlichen Anwendungen.

Nifedipin: Ein Dihydropyridin-Kalziumkanalblocker, der für Bluthochdruck und Angina eingesetzt wird.

Einzigartigkeit

Caldaret ist einzigartig in seinem spezifischen Wirkmechanismus, der auf den Natrium/Calcium-Austauscher abzielt und die Calciumaufnahme über das sarkoplasmatische Retikulum verbessert. Diese Doppelfunktion bietet eine deutlich kardioprotektive Wirkung im Vergleich zu anderen Kalziumkanalblockern, die in erster Linie den Calcium-Einstrom durch spannungsgesteuerte Calciumkanäle hemmen .

Biologische Aktivität

Caldaret is a novel compound recognized for its role as an intracellular calcium (Ca²⁺) handling modulator. Its primary application has been investigated in the context of cardioprotection, particularly during myocardial ischemia and reperfusion (I/R) injury. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

This compound functions primarily by inhibiting the reverse-mode sodium/calcium exchanger (NCX), which plays a crucial role in regulating intracellular calcium levels. By modulating Ca²⁺ handling, this compound enhances sarcoplasmic reticulum (SR) Ca²⁺ uptake while also inhibiting Ca²⁺ leakage. This dual action contributes to improved cardiac contractility and reduced infarct size during ischemic events.

Key Mechanisms:

- Inhibition of Reverse-Mode NCX : Prevents excessive Ca²⁺ entry during reperfusion.

- Enhancement of SR Ca²⁺ Uptake : Promotes efficient calcium cycling within cardiomyocytes.

- Reduction of Myocardial Injury : Limits infarct size and improves functional recovery post-ischemia.

Efficacy in Preclinical Models

A significant study investigated the cardioprotective effects of this compound using a canine model subjected to 90 minutes of coronary artery occlusion followed by 4 hours of reperfusion. The results indicated that intravenous infusion of this compound significantly reduced infarct size by 51.3% at a lower dose (3 µg/kg/h) and 71.9% at a higher dose (30 µg/kg/h) compared to controls. Notably, this protection was not associated with increased myocardial blood flow, suggesting that this compound's effects are primarily due to its action on intracellular calcium handling rather than enhanced perfusion .

Comparative Analysis with Diltiazem

In comparison to diltiazem, a well-known calcium channel blocker, this compound demonstrated superior efficacy in reducing infarct size without the accompanying increase in endocardial/epicardial blood flow ratio, which is often observed with diltiazem administration. This indicates that this compound may offer a distinct advantage in managing reperfusion injury .

Case Study 1: Canine Model of Myocardial Infarction

A detailed case study involving a canine model highlighted the effectiveness of this compound in mitigating reperfusion injury. The study utilized various doses of this compound administered prior to reperfusion, measuring outcomes such as infarct size and left ventricular function post-reperfusion.

| Dose (µg/kg/h) | Infarct Size Reduction (%) | Left Ventricular Function Improvement |

|---|---|---|

| 3 | 51.3 | Significant |

| 30 | 71.9 | Marked |

| Control | 0 | Baseline |

Eigenschaften

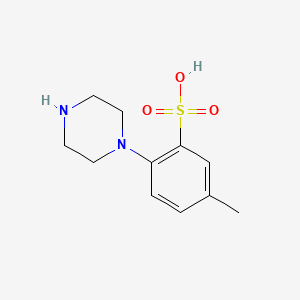

IUPAC Name |

5-methyl-2-piperazin-1-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDFLGVJWQIRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158376 | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cardiac damage due to the buildup of sodium (Na+) ischemia and early reperfusion leads to increased calcium (Ca2+) through the reverse mode Na+/Ca2+(NCX) ion exchanger. Caldaret is an intracardiac calcium (Ca2+) handling modulator whose cardioprotective actions are presumed to be due to inhibition of the NCX exhanger and increasing the uptake of Ca2+ via the sarcoplasmic reticulum (SR). | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133804-44-1 | |

| Record name | Caldaret [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133804441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALDARET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L3Y3IJ2HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.